Methyl 4-hydroxy-4-methoxybut-2-ynoate

Description

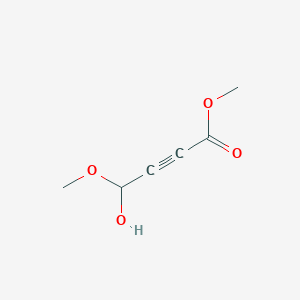

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-4-methoxybut-2-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h5,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXCTOQWGRNCKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C#CC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reaction Chemistry and Transformations of Methyl 4 Hydroxy 4 Methoxybut 2 Ynoate

Electrophilic and Nucleophilic Additions to the Alkyne Moiety

The electron-withdrawing nature of the ester group in Methyl 4-hydroxy-4-methoxybut-2-ynoate activates the alkyne for a variety of addition reactions.

Hydrofunctionalization Reactions (e.g., Hydroxycarbonylation, Haloalkynylation)

Hydrofunctionalization reactions would introduce new functional groups across the carbon-carbon triple bond. While specific examples for this compound are not readily found, the reactivity of similar activated alkynes suggests potential pathways. For instance, hydroxycarbonylation, typically catalyzed by transition metals like palladium or rhodium, could potentially lead to the formation of α,β-unsaturated dicarboxylic acid derivatives.

Haloalkynylation, the addition of a halogen and an alkyl or aryl group across the alkyne, would yield highly functionalized and stereochemically complex alkene products. The regioselectivity and stereoselectivity of such reactions would be of significant interest.

Click Nucleophilic Conjugate Addition Chemistry (e.g., Hydroxyl-yne, Thiol-yne, Amino-yne Reactions)

The activated alkyne in this compound is an excellent candidate for nucleophilic conjugate additions, often referred to as "click" chemistry due to their high efficiency and selectivity. orgsyn.orgatdbio.com These reactions are typically base-catalyzed and proceed under mild conditions. orgsyn.org

Hydroxyl-yne Addition: The addition of alcohols to the alkyne would result in the formation of enol ethers. This reaction is often reversible with weak bases like alcohols, and under thermodynamic control, the 1,4-addition product is favored. nih.gov

Thiol-yne Addition: Thiols are excellent nucleophiles for conjugate additions to activated alkynes. orgsyn.org The reaction with this compound would be expected to proceed readily, yielding vinyl sulfide (B99878) derivatives. The reaction can be catalyzed by bases or proceed under photoinitiation. organic-chemistry.org

Amino-yne Addition: Primary and secondary amines can add to the alkyne to form enamines. nih.gov These reactions are fundamental in the synthesis of various nitrogen-containing compounds.

A general representation of these click reactions is shown below:

| Nucleophile | Reagent Example | Expected Product |

| Hydroxyl (-OH) | Methanol | Methyl 4-hydroxy-3,4-dimethoxybut-2-enoate |

| Thiol (-SH) | Ethanethiol | Methyl 3-(ethylthio)-4-hydroxy-4-methoxybut-2-enoate |

| Amino (-NHR) | Diethylamine | Methyl 3-(diethylamino)-4-hydroxy-4-methoxybut-2-enoate |

Stereoselective Transformations of the Butynoate Scaffold

The presence of a stereocenter at the C4 position, bearing both a hydroxyl and a methoxy (B1213986) group, introduces the potential for stereocontrol in reactions involving the alkyne and subsequent transformations of the resulting products.

Diastereoselective and Enantioselective Approaches to Alkene and Alkane Derivatives

The existing stereocenter in this compound can direct the stereochemical outcome of additions to the alkyne, leading to diastereoselective formation of alkene derivatives. Subsequent reduction of the double bond could then provide access to highly substituted and stereochemically defined alkane derivatives. Furthermore, the development of enantioselective methods, potentially using chiral catalysts, would allow for the synthesis of specific enantiomers of the product, which is of high importance in medicinal chemistry and materials science.

Control of E/Z Isomerism in Alkyne Derivatization

The geometry of the resulting double bond (E or Z isomer) from addition reactions to the alkyne is a critical aspect of stereocontrol. The choice of catalyst, solvent, and reaction conditions can significantly influence the E/Z ratio of the products. For instance, in thiol-yne additions to propiolates, the stereochemistry of the product can be influenced by the choice of base catalyst and solvent. orgsyn.org

Transition Metal-Catalyzed Coupling and Annulation Reactions

Transition metal catalysis offers a powerful toolkit for the transformation of alkynes. While specific examples with this compound are not documented, its structure suggests it could be a valuable substrate in various coupling and annulation reactions. For example, it could potentially be used in Sonogashira coupling reactions to form more complex 2-alkynoates.

Annulation reactions, where a new ring is formed, are also a plausible transformation. Palladium-catalyzed annulations, for instance, have been widely used to construct carbo- and heterocyclic systems from alkynes. The functional groups on this compound could participate in or direct these cyclization processes, leading to the formation of complex molecular architectures.

Palladium-Catalyzed Processes for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium catalysis offers a powerful toolkit for the functionalization of alkynes. While specific examples involving this compound are not extensively documented, the reactivity of related 4-hydroxy-2-alkynoates provides a strong precedent for its utility in palladium-catalyzed cross-coupling and related transformations. These reactions are fundamental for the construction of complex molecular skeletons.

Palladium-catalyzed reactions of alkynes, such as the Sonogashira coupling, are cornerstone methods for the formation of carbon-carbon bonds. It is anticipated that this compound could readily participate in such couplings with aryl or vinyl halides. The presence of the hydroxyl group may necessitate protection, or it could potentially influence the reaction's stereochemical outcome.

Recent developments have also focused on palladium-catalyzed allene (B1206475) synthesis. One strategy involves the β-hydrogen elimination from a C(sp²)-hybridized carbon in an allylic palladium intermediate. commonorganicchemistry.comcommonorganicchemistry.com While not directly demonstrated with this compound, its derivatives could potentially be converted into suitable precursors for such transformations, leading to the synthesis of functionalized allenes. commonorganicchemistry.comcommonorganicchemistry.comorgsyn.orgchem-station.com

Table 1: Representative Palladium-Catalyzed Reactions of Alkynes

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

| Cross-Coupling | Pd(PPh₃)₄, CuI, Amine | Aryl/Vinyl-substituted alkynes | General Knowledge |

| Allene Synthesis | Pd(0) catalyst, Diazo compounds | Tetrasubstituted allenes | commonorganicchemistry.comcommonorganicchemistry.com |

| Oxidative Cross-Coupling | Pd(OAc)₂, Directing Group | Functionalized researchgate.netdendralenes | orgsyn.org |

Gold-Catalyzed Transformations and Rearrangements of Alkynoates

Gold catalysts, particularly cationic gold(I) complexes, have emerged as exceptionally effective for the activation of alkynes towards a wide array of transformations. orgsyn.org The reactions of propargyl esters, which share structural similarities with this compound, are well-documented and provide insight into its potential reactivity. researchgate.netorgsyn.orgorganic-chemistry.orgresearchgate.netrsc.org

A common reaction pathway involves the gold-catalyzed rearrangement of propargylic esters to form α,β-unsaturated carbocycles and exocyclic enones. researchgate.net For instance, a tandem d-nb.infod-nb.info-propargyl ester rearrangement followed by a Michael addition has been developed for the synthesis of (E)-1H-inden-1-ones. researchgate.net It is plausible that derivatives of this compound, upon esterification of the hydroxyl group, could undergo similar gold-catalyzed rearrangements.

Furthermore, gold catalysis can facilitate the intramolecular cyclization of γ-hydroxyalkynones to afford substituted 3(2H)-furanones. researchgate.netnih.gov This transformation proceeds under mild conditions and demonstrates the ability of gold catalysts to promote the formation of heterocyclic systems from functionalized alkynoates. The hydroxyl group in this compound could potentially participate in analogous intramolecular cyclizations, leading to the formation of furanone derivatives. researchgate.netnih.govnih.gov

Table 2: Gold-Catalyzed Reactions of Propargyl Esters and Analogs

| Reaction Type | Catalyst System | Product Type | Reference |

| Tandem Rearrangement/Michael Addition | PPh₃AuCl/AgOTf | (E)-1H-inden-1-ones | researchgate.net |

| Intramolecular Cyclization | (p-CF₃C₆H₄)₃PAuCl/AgOTf | 3(2H)-Furanones | researchgate.netnih.gov |

| organic-chemistry.orgresearchgate.net-Acyloxy/ organic-chemistry.orgresearchgate.net-Silyl Rearrangement | Gold(I) catalyst | Vinylallene derivatives | organic-chemistry.org |

| Cycloaddition Reactions | Gold(I) or Gold(III) catalysts | Various carbo- and heterocycles | orgsyn.orgnih.gov |

Other Transition Metal Catalysis in Alkyne Functionalization

Beyond palladium and gold, a range of other transition metals, including rhodium, ruthenium, iron, and copper, have been shown to catalyze diverse and powerful transformations of alkynes and alkynoates. researchgate.netnih.gov

Rhodium(III)-catalyzed cascade reactions of imines or imidates with 4-hydroxy-2-alkynoates have been developed to synthesize furanone-fused isoquinoline (B145761) scaffolds. These reactions proceed via C-H activation, regioselective annulation, and lactonization in a single step, with the regioselectivity being influenced by the steric bulk at the C4 position of the alkynoate.

Ruthenium-catalyzed hydroarylation of alkynes represents another important class of reactions for C-C bond formation. researchgate.netnih.gov These reactions can proceed with high regio- and stereoselectivity, offering a direct method for the synthesis of substituted alkenes. researchgate.netnih.gov

Iron-catalyzed hydrofunctionalization and carboiodination of alkynes have also been reported, providing access to a variety of functionalized alkenes under mild conditions. Copper-catalyzed conjugate addition of alkylboranes to alkynoates is another efficient method for the synthesis of β-disubstituted acrylates with excellent syn stereoselectivity.

Table 3: Diverse Transition Metal-Catalyzed Reactions of Alkynoates

| Metal Catalyst | Reaction Type | Product Type | Reference |

| Rhodium(III) | Cascade C-H activation/annulation/lactonization | Furanone-fused isoquinolines | |

| Ruthenium(II) | Hydroarylation | Trisubstituted alkenes | researchgate.netnih.gov |

| Iron | Carboiodination | Vinyl iodides | |

| Copper(I) | Conjugate addition of alkylboranes | β-Disubstituted acrylates |

Radical Reactions Involving Alkynoate Esters in Cascade Processes

Radical cascade reactions provide an efficient means to construct complex molecular architectures from simple precursors in a single operation. d-nb.infonih.govnih.gov Alkynoate esters are excellent substrates for such transformations due to the ability of the alkyne moiety to participate in sequential radical addition and cyclization steps.

Visible-light-promoted difunctionalization of alkynoates has been developed for the synthesis of coumarin (B35378) core structures. nih.gov This process involves the photoredox-mediated generation of an α-oxo radical, which then undergoes a domino radical addition/cyclization reaction. nih.gov Similarly, radical-based oxidative difunctionalization of aryl alkynoates can lead to the formation of stereodefined fully substituted α,β-unsaturated acids. d-nb.info

The introduction of radical cascade reactions into polymer chemistry has also been explored, demonstrating the potential for synchronized polymerization and modification. Iron-catalyzed three-component carboazidation of alkenes, a type of radical cascade reaction, highlights the versatility of these processes in forming multiple new bonds in a single step.

Table 4: Radical Cascade Reactions of Alkynoate Esters

| Reaction Type | Initiator/Catalyst | Product Type | Reference |

| Oxidative Difunctionalization | Radical initiator | α,β-Unsaturated acids | d-nb.info |

| Domino Radical Addition/Cyclization | Visible light/Photoredox catalyst | Coumarins | nih.gov |

| Radical Cyclization/Functionalization | Various radical initiators | Functionalized heterocycles | nih.gov |

| Carboazidation | Iron catalyst | Azide-containing compounds |

Functional Group Interconversions and Targeted Manipulations of Hydroxyl and Methoxy Groups

The presence of both a hydroxyl and a methoxy group at the C4 position of this compound offers opportunities for selective functional group interconversions. These manipulations can be used to introduce further complexity and to prepare a variety of derivatives for subsequent transformations.

The hydroxyl group can be a target for various transformations. It can be acylated to form esters, which can then participate in reactions such as the gold-catalyzed rearrangements mentioned previously. Alkylation of the hydroxyl group would yield an ether, potentially altering the steric and electronic properties of the molecule. Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions.

The methoxy group, on the other hand, can be selectively cleaved through demethylation reactions. researchgate.net Reagents such as boron tribromide (BBr₃) are commonly used for the O-demethylation of aryl methyl ethers and could potentially be applied to cleave the methoxy group in this compound, although the hemiacetal-like nature of this functionality might lead to different reactivity patterns. researchgate.netorgsyn.orgresearchgate.net Successful demethylation would yield a diol, which could then be further functionalized.

Table 5: Potential Functional Group Interconversions

| Functional Group | Transformation | Reagents | Potential Product Feature | Reference |

| Hydroxyl | Acylation | Acyl chloride, Pyridine (B92270) | Ester for rearrangements | |

| Hydroxyl | Conversion to Halide | PBr₃, SOCl₂ | Precursor for substitution | |

| Methoxy | Demethylation | BBr₃, AlCl₃ | Diol for further functionalization | researchgate.net |

Mechanistic Elucidation of Reactivity Pathways

Investigation of Transient Reaction Intermediates in Alkynoate Transformations

The transformation of alkynoates often proceeds through highly reactive, transient intermediates that are not directly observable but can be inferred through mechanistic studies and trapping experiments. In transition-metal-catalyzed reactions, the initial step typically involves the coordination of the alkyne to the metal center. For instance, with zerovalent group 10 transition metal complexes like those of Palladium(0) or Nickel(0), the reaction can proceed via an alkyne-coordinated metal complex. acs.orgnih.gov This activation is crucial for subsequent transformations.

Following alkyne coordination, a common pathway is the formation of an alkenylmetal intermediate. nih.gov This can occur through processes like hydrometalation, where a metal-hydride adds across the alkyne. Mechanistic studies on the reaction of alkynes with carboxylic acids and Pt(PEt₃)₄ have shown that the reaction proceeds not through a pre-formed hydridometal, but via the reaction of an alkyne-coordinate metal complex with the acid, which then generates the alkenylmetal species. acs.orgnih.gov

In other catalytic cycles, particularly cross-coupling reactions, metal carbene intermediates can be generated from the reaction of an organometallic species with a diazo substrate, which then undergoes migratory insertion. researchgate.net Furthermore, radical-based pathways are also plausible. Single electron transfer (SET) from a carbanion to an acceptor molecule can initiate a radical-radical coupling cascade. acs.org In the context of photoredox catalysis, radical intermediates are deliberately generated. For example, an enzyme-templated charge-transfer complex between substrates and a cofactor can be excited to initiate radical formation. princeton.edu

A proposed mechanistic pathway for a base-promoted tandem reaction involving a substituted 2-alkynylaniline suggests the formation of a carbanion intermediate which then reacts with a nitroarene. acs.org This step could be a two-electron addition or a stepwise radical process involving SET followed by radical-radical coupling. acs.org

Table 1: Plausible Transient Intermediates in Alkynoate Reactions

| Intermediate Type | Formation Pathway | Catalytic System Example | Source(s) |

|---|---|---|---|

| Alkyne-Metal Complex | Coordination of alkyne π-system to a metal center | Pd(0), Ni(0), Pt(0) complexes | acs.orgnih.gov |

| Alkenylmetal Species | Hydrometalation or carbometalation of the alkyne | Pd(0)/Brønsted Acid | acs.orgnih.gov |

| Metal Carbene | Reaction of an organometallic species with a diazo compound | Transition-metal catalysts | researchgate.net |

| Radical Species | Single Electron Transfer (SET) or photoredox excitation | Base-promoted reactions, Photoenzymatic systems | acs.orgprinceton.edu |

| Carbanion | Deprotonation of an acidic proton | Strong base (e.g., KN(SiMe₃)₂) | acs.org |

Transition State Analysis in Stereoselective and Regioselective Processes

Transition state analysis, often aided by computational methods like Density Functional Theory (DFT), is fundamental to understanding and predicting the selectivity of reactions involving alkynoates. researchgate.net The stereochemistry and regiochemistry of a product are determined by the relative energy barriers of the competing transition states leading to different isomers. nih.govyoutube.com

In stereoselective reactions, such as the conversion of an alkyne to a specific alkene isomer (E or Z), the geometry of the transition state during the key bond-forming step is critical. For example, in catalytic hydrogenations, DFT calculations of the transition state can elucidate the mechanism, suggesting that a specific metal may be responsible for hydrogen activation while another facilitates the Z-selective hydrogenation step. nih.gov In stereospecific reactions, the stereochemistry of the starting material directly dictates the stereochemistry of the product, implying a highly ordered transition state where the original stereochemical information is preserved throughout the mechanism. youtube.com

Regioselectivity, the preference for bond formation at one position over another, is also governed by transition state energetics. In reactions of unsymmetrical alkynes, such as Methyl 4-hydroxy-4-methoxybut-2-ynoate, the electronic and steric properties of the substituents heavily influence the stability of the transition state. For instance, in the reductive coupling of aryl alkyl internal alkynes, high regioselectivity is attributed to the combined steric and electronic effects of the substituents on the two substrates in the transition state. acs.org For a molecule like this compound, the electron-withdrawing methyl ester group and the hydroxymethoxy group would create a polarized alkyne, and the regiochemical outcome of an addition reaction would depend on how the incoming reagent stabilizes charge buildup in the transition state.

Influence of Catalyst Design and Ligand Effects on Reaction Selectivity and Efficiency

The choice of catalyst and associated ligands is a primary tool for controlling the selectivity and efficiency of chemical reactions. youtube.com In alkyne transformations, the catalyst not only accelerates the reaction but also directs its pathway towards a desired product. lasphub.com

Catalyst composition is paramount. In alkyne semihydrogenation, palladium-based catalysts are common, but their selectivity can be poor, leading to over-hydrogenation. lasphub.com The addition of a second metal, such as indium, can create bimetallic nanoparticles that regulate the activity of palladium, enhancing selectivity towards the alkene. acs.org Similarly, first-row transition metals like iron and cobalt are gaining traction for sustainable catalysis. nih.gov Iron-catalyzed transfer hydrogenations can convert terminal alkynes to alkenes with high quantitative yield and functional group tolerance. nih.gov

Ligands bound to the metal center play a crucial role in tuning its electronic and steric properties. In copper-catalyzed allylboration of alkynes, the choice of phosphine (B1218219) ligand (e.g., PCy₃, PPh₃, (±)-BINAP) and reaction conditions must be optimized for each alkyne substitution pattern to achieve the desired regioselectivity. acs.org Dual catalytic systems, such as visible-light organophotoredox cobalt dual catalysis, have been developed for the reductive coupling of alkynes, where the combination of catalysts and ligands enables excellent regio-, stereo-, and enantioselectivity under mild conditions. acs.org

Even the physical structure of the catalyst support can impact selectivity. By controlling the interparticle distance of catalytic nanoparticles on a substrate, it is possible to tune the reaction towards an intermediate or a final product. harvard.edu When nanoparticles are further apart, the reaction can be more selective towards an intermediate, whereas closer particles may favor the formation of the end product. harvard.edu

Table 2: Effect of Catalyst/Ligand on Selectivity in Alkyne Reactions

| Reaction Type | Catalyst System | Ligand/Modifier | Observed Selectivity | Source(s) |

|---|---|---|---|---|

| Alkyne Semihydrogenation | Pd Nanoparticles | Indium (to form PdIn) | Enhanced selectivity for alkenes over alkanes | acs.org |

| Alkyne Semihydrogenation | [Fe] complex | Formic Acid (hydride source) | E-selective transfer-hydrogenation | nih.gov |

| Alkyne Allylboration | CuCl / Pd(dba)₂ | PCy₃ / dppf | High regioselectivity (β-borylation >95%, α-allylation >95%) | acs.org |

| Reductive Coupling | Co(OAc)₂ / 4CzIPN | Chiral Pyridinoxazoline | High E/Z, regio-, and enantioselectivity | acs.org |

Solvent Effects on Reaction Mechanisms and Rate Studies

The solvent is not merely an inert medium but an active participant that can significantly influence reaction rates and mechanisms. chemrxiv.org Reaction rates can differ by orders ofmagnitude based on the solvent, which can alter reaction pathways and product distributions. chemrxiv.org The choice of solvent is therefore a critical parameter for optimization. ajpojournals.org

A primary way solvents exert their influence is by differential solvation of the reactants and the transition state. ajpojournals.org For reactions involving a polar or charged transition state, polar solvents can offer stabilization through dipole-dipole interactions or hydrogen bonding, thus lowering the activation energy and accelerating the rate. ajpojournals.orgresearchgate.net For example, in the acetylation of aniline, the reaction rate is higher in acetic acid than in diethylether because the more polar acetic acid better stabilizes the ionic species in the transition state. researchgate.net

Conversely, if the reactants are more strongly solvated than the transition state, a polar solvent can slow the reaction down. chemrxiv.org The effect of a solvent can be complex, depending on a combination of its properties, including polarity, polarizability, and hydrogen-bonding ability. chemrxiv.orgiupac.org These properties can be correlated with kinetic data through linear free-energy relationships using empirical solvent parameters. iupac.org

In base-promoted reactions, the solvent can influence the state of the reactive species. For instance, in the tandem synthesis of indolo[1,2-b]isoquinolines, solvents like THF and DME were found to be most suitable, and the addition of a crown ether significantly improved the yield. acs.org This suggests the crown ether assists by sequestering the K⁺ cation, generating more reactive, solvent-separated carbanion intermediates. acs.org

Table 3: Illustrative Solvent Effects on Reaction Rate Constants

| Solvent | Dielectric Constant (ε) | Reaction | Qualitative Rate Change | Rationale | Source(s) |

|---|---|---|---|---|---|

| n-Hexane | 1.88 | Diels-Alder | Reference | Non-polar baseline | chemrxiv.org |

| Dichloromethane | 8.93 | Diels-Alder | Slower | Reactants are better solvated than the less polar transition state | chemrxiv.org |

| Diethylether | 4.34 | Acetylation of Aniline | Slower | Less stabilization of polar transition state | researchgate.net |

| Acetic Acid | 6.15 | Acetylation of Aniline | Faster | Greater stabilization of polar transition state | researchgate.net |

| Methanol | 32.7 | Sₙ1 of t-BuCl | Faster | Stabilizes charge separation in the polar transition state | iupac.org |

Computational Studies on Methyl 4 Hydroxy 4 Methoxybut 2 Ynoate

Quantum Chemical Calculations of Electronic Structure and Energetics

No published data were found regarding the quantum chemical calculations of the electronic structure and energetics of Methyl 4-hydroxy-4-methoxybut-2-ynoate. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine properties like molecular orbital energies (HOMO-LUMO), electron density distribution, and thermodynamic stability.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

There are no available reports on molecular dynamics simulations of this compound. These simulations would be instrumental in understanding the conformational landscape of the molecule, including the identification of stable conformers and the dynamics of its functional groups in various solvent environments.

Theoretical Prediction of Reaction Pathways and Transition States

A search for theoretical predictions of reaction pathways and transition states involving this compound yielded no results. This type of computational analysis is crucial for elucidating potential reaction mechanisms, identifying key intermediates, and calculating activation energies for its transformations.

Structure-Reactivity Relationship Analysis via Computational Modeling

No computational modeling studies on the structure-reactivity relationships of this compound have been found in the scientific literature. Such an analysis would provide insights into how the molecule's structural features, such as the arrangement of its hydroxyl, methoxy (B1213986), and ester groups, influence its chemical reactivity.

Advanced Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For Methyl 4-hydroxy-4-methoxybut-2-ynoate, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the chemical environment of each proton in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to its different proton-containing groups. The chemical shift (δ), measured in parts per million (ppm), is indicative of the electronic shielding around a given proton.

-OCH₃ (Ester): The three protons of the methyl ester group are chemically equivalent and typically appear as a sharp singlet. Based on analogous structures like methyl 2-hydroxybenzoate, this signal is expected in the range of δ 3.8-4.0 ppm. docbrown.info

-OCH₃ (Methoxy): The protons of the methoxy (B1213986) group attached to the C4 carbon also produce a singlet and are expected to resonate at a slightly different chemical shift from the ester methyl, likely in the δ 3.4-3.6 ppm region.

-OH: The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It can range from δ 2.0 to 5.0 ppm or even wider.

-CH: The single proton at the C4 position is adjacent to an oxygen atom and is expected to appear as a singlet (assuming no coupling to the OH proton) in the region of δ 4.5-5.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOCH₃ | 3.8 - 4.0 | Singlet |

| -OCH₃ | 3.4 - 3.6 | Singlet |

| -CH | 4.5 - 5.0 | Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

C=O (Ester Carbonyl): The carbonyl carbon is significantly deshielded and appears far downfield, typically in the range of δ 150-160 ppm.

C≡C (Alkyne Carbons): The sp-hybridized carbons of the alkyne bond have characteristic chemical shifts in the δ 70-90 ppm range.

C4 (-CH(OH)(OCH₃)): This carbon, bonded to two oxygen atoms, is also deshielded and expected to resonate around δ 90-100 ppm.

-COOCH₃ (Ester Methyl Carbon): This carbon typically appears around δ 52-54 ppm.

-OCH₃ (Methoxy Carbon): The methoxy carbon is expected in a similar region to the ester methyl, around δ 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=O) | 150 - 160 |

| C2 (C≡C) | 70 - 90 |

| C3 (C≡C) | 70 - 90 |

| C4 (CH) | 90 - 100 |

| -COOCH₃ | 52 - 54 |

While ¹D NMR provides information on the types of protons and carbons, 2D NMR experiments establish the connectivity between them. kashanu.ac.ir

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). For this molecule, COSY would be of limited use as there are no direct H-C-C-H coupling networks, but it could reveal long-range couplings if present.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the ¹H signal at δ ~3.9 ppm to the ¹³C signal at δ ~53 ppm (the ester methyl group), the ¹H signal at δ ~3.5 ppm to the ¹³C signal at δ ~52 ppm (the methoxy group), and the ¹H signal at δ ~4.7 ppm to the ¹³C signal at δ ~95 ppm (the C4 carbon).

Methyl groups can serve as sensitive probes for molecular conformation and dynamics. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space proximity between atoms. In this compound, a NOESY experiment could potentially show a correlation between the methoxy protons and the C4 proton, providing information about the preferred conformation around the C4-O bond. Isotope labeling of the methyl groups could further enhance these studies, allowing for more detailed analysis of local dynamics and intermolecular interactions. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound (C₆H₈O₄) is 144.12 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 144.

The fragmentation pattern would likely involve characteristic losses of functional groups:

Loss of a methoxy radical (-•OCH₃): A peak at m/z 113.

Loss of the methyl ester group (-•COOCH₃): A peak at m/z 85.

McLafferty rearrangement: If applicable, this could lead to other characteristic fragments.

Cleavage of the C-C single bond: This could result in various smaller fragments that help to confirm the connectivity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is an excellent tool for identifying the presence of specific functional groups.

For this compound, the key IR absorptions would be:

O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretch: Absorptions just below 3000 cm⁻¹ from the sp³ hybridized C-H bonds of the methyl groups.

C≡C Stretch: A weak to medium, sharp absorption in the range of 2260-2100 cm⁻¹ for the internal alkyne.

C=O Stretch: A strong, sharp absorption around 1725-1715 cm⁻¹ for the ester carbonyl group.

C-O Stretch: Strong absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹, corresponding to the C-O bonds of the ester and ether functionalities.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H Stretch | 3500 - 3200 | Broad, Strong |

| Alkyne | C≡C Stretch | 2260 - 2100 | Weak to Medium |

| Ester Carbonyl | C=O Stretch | 1725 - 1715 | Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

The process of X-ray crystallography involves several key steps. Initially, a high-quality single crystal of the compound is required. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the constituent atoms, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded as the crystal is rotated.

This diffraction data is then processed to generate an electron density map of the molecule within the crystal lattice. From this map, the positions of individual atoms can be determined, leading to the final three-dimensional structure. The resulting structural solution provides invaluable data, including the precise spatial arrangement of the hydroxyl, methoxy, and methyl ester functional groups relative to the but-2-ynoate (B8739756) backbone.

Despite the potential for this technique to provide unparalleled structural insight, a search of publicly available crystallographic databases reveals that a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, no experimental crystallographic data is currently available.

Were such data available, it would be presented in a comprehensive table, typically including the parameters listed below. This hypothetical data table illustrates the type of information that would be obtained from a successful X-ray crystallographic analysis.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) | Description |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group defines the symmetry operations that can be applied to the unit cell. |

| a (Å) | 10.5 | The length of the 'a' axis of the unit cell in angstroms. |

| b (Å) | 8.2 | The length of the 'b' axis of the unit cell in angstroms. |

| c (Å) | 12.1 | The length of the 'c' axis of the unit cell in angstroms. |

| α (°) | 90 | The angle between the 'b' and 'c' axes in degrees. |

| β (°) | 95.5 | The angle between the 'a' and 'c' axes in degrees. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes in degrees. |

| Volume (ų) | 1035 | The volume of the unit cell in cubic angstroms. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.30 | The theoretical density of the crystal. |

| R-factor (%) | < 5 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This detailed structural information would be crucial for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the packing of the molecules in the crystal lattice.

Applications in Advanced Organic Synthesis and Materials Chemistry

Methyl 4-hydroxy-4-methoxybut-2-ynoate as a Versatile Synthetic Synthon for Complex Molecules

This compound serves as a highly adaptable building block, or synthon, in the assembly of intricate organic molecules. Its structure incorporates an activated alkyne, a hydroxyl group, a methoxy (B1213986) group, and a methyl ester, each offering distinct opportunities for chemical transformation. This multifunctionality allows chemists to employ it in a variety of reaction cascades to introduce complexity in a controlled and efficient manner.

The reactivity of the carbon-carbon triple bond enables its participation in a wide array of chemical reactions, including cycloadditions, transition-metal-catalyzed cross-coupling reactions, and nucleophilic additions. The hydroxyl and methoxy groups can be manipulated to introduce further diversity, acting as directing groups or being transformed into other functionalities. The methyl ester provides a handle for modifications such as hydrolysis, amidation, or reduction. The strategic combination of these features makes this compound a powerful precursor for the synthesis of natural products, pharmaceuticals, and other complex organic targets.

Preparation of Diverse Heterocyclic and Polycyclic Architectures

A significant application of this compound lies in its utility for the synthesis of a wide range of heterocyclic and polycyclic systems. These structural motifs are prevalent in biologically active compounds and functional materials. The electron-deficient nature of the alkyne, enhanced by the adjacent ester group, makes it an excellent Michael acceptor and a reactive partner in various annulation and cyclization strategies.

Researchers have successfully employed this compound in reactions such as:

[4+2] Cycloadditions (Diels-Alder reactions): Where the alkyne can act as a dienophile to construct six-membered rings.

1,3-Dipolar Cycloadditions: Reacting with dipoles like azides and nitrile oxides to form five-membered heterocycles such as triazoles and isoxazoles.

Intramolecular Cyclizations: The hydroxyl group can be utilized to initiate ring-closing reactions, leading to the formation of lactones and other oxygen-containing heterocycles.

The ability to pre-install both hydroxyl and methoxy functionalities at a stereocenter offers a strategic advantage in the synthesis of complex polycyclic ethers and other natural product-like scaffolds.

Integration into Functionalized Oligomers and Polymers

The bifunctional nature of this compound also lends itself to applications in polymer chemistry. The presence of both a polymerizable alkyne group and a modifiable hydroxyl group allows for its incorporation into the backbone or as a pendant group in various polymer architectures.

For instance, the alkyne moiety can participate in polymerization reactions such as those catalyzed by transition metals or through click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). The hydroxyl group can be used for post-polymerization modification, enabling the introduction of specific functionalities along the polymer chain. This approach allows for the synthesis of functionalized oligomers and polymers with tailored properties for applications in drug delivery, coatings, and advanced materials.

Development of Novel Chemical Tools and Reagents for Synthetic Chemistry

Beyond its role as a building block for complex molecules, this compound is also finding use in the development of novel reagents and chemical tools for synthetic chemists. Its unique combination of functional groups can be exploited to design and synthesize new catalysts, ligands, or probes for studying reaction mechanisms.

Future Research Directions and Emerging Trends

Development of Highly Efficient and Selective Catalytic Systems for Alkynoate Functionalization

The functionalization of alkynes is a cornerstone of modern organic synthesis, providing access to stereochemically defined alkenes and complex molecular scaffolds. acs.org A primary goal for compounds like Methyl 4-hydroxy-4-methoxybut-2-ynoate is the development of advanced catalytic systems that can control the chemo-, regio-, and stereoselectivity of transformations. acs.org

Transition-metal catalysis remains a focal point of this research. While palladium and platinum catalysts have shown utility in activating C-H bonds for reactions with alkynoates, there is a continuous drive to discover more sustainable and cost-effective alternatives. acs.org Research is expanding to include earth-abundant metals and novel ligand designs that can fine-tune the electronic and steric properties of the catalyst, thereby enabling precise control over the reaction outcome.

Key areas for future development include:

Ligand-Controlled Regioselectivity: Designing ligands that can differentiate between the two electronically distinct carbons of the alkyne in this compound, guiding incoming reagents to a specific position.

Enantioselective Processes: The development of chiral catalysts is crucial for synthesizing enantiomerically pure products, a critical requirement for many pharmaceutical applications. This includes enantioselective 1,4-metal migration processes that can create complex chiral centers. acs.org

| Catalyst System | Transformation Type | Key Advantage |

| Rhodium/dppf | Aryl-rhodation/1,4-migration | Access to silicon-bridged dialkenylbenzenes. acs.org |

| Palladium(II) | Hydroarylation of alkynes | Convenient functionalization of arenes and heteroarenes. acs.org |

| Chiral Bisphosphine Ligands | Enantioselective difunctionalization | Access to axially chiral indole (B1671886) derivatives. acs.org |

Exploration of Novel Reactivity Modes and Cascade Reactions for Highly Functionalized Alkynes

The high potential energy stored in the alkyne functional group makes it an ideal participant in cascade reactions, where a single synthetic operation can lead to a dramatic increase in molecular complexity. nsf.govresearchgate.net For a substrate like this compound, the existing hydroxyl and methoxy (B1213986) groups can serve as internal nucleophiles or directing groups, opening up unique reaction pathways.

Future research will likely focus on triggering novel reactivity modes. Radical-mediated cascades, for instance, offer a powerful alternative to traditional polar reactions. researchgate.net The generation of a vinyl radical intermediate from the alkyne can initiate a sequence of cyclizations and migrations. researchgate.netnih.gov

Emerging trends in this area include:

Radical Cascade Reactions: Designing new methods to initiate radical addition to the alkyne, followed by intramolecular trapping or rearrangement sequences. researchgate.net This includes developing silver-catalyzed difunctionalization to synthesize complex heterocycles like 3-phosphonated coumarins. researchgate.net

Umpolung Reactivity: Exploring catalytic systems that can reverse the normal electronic demand of the alkyne, allowing for umpolung difunctionalization where electrophiles and nucleophiles are installed at the α- and β-positions, respectively. acs.org

Metal-Free Carbene Generation: Investigating methods to generate carbenes directly from the alkyne without the need for a metal catalyst, which can then undergo a variety of subsequent transformations. nsf.gov

Expansion of Synthetic Scope in Natural Product and Drug Scaffold Synthesis

The structural motifs accessible from functionalized alkynoates are prevalent in a wide range of biologically active natural products and pharmaceuticals. While direct synthesis of specific drugs using this compound is not yet prominent, related structures are key starting materials for important therapeutics. For example, the synthesis of the anticancer drug Gefitinib has been achieved starting from methyl 3-hydroxy-4-methoxybenzoate, a compound sharing the same core substitution pattern. mdpi.comnih.govresearchgate.net Similarly, Bosutinib synthesis has commenced from 3-methoxy-4-hydroxybenzoic acid. mdpi.com

This highlights the potential for versatile building blocks like this compound to be incorporated into novel synthetic routes for complex drug scaffolds. Future work will focus on:

Fragment-Based Drug Design: Using the alkynoate as a central scaffold to which various functional groups can be appended, creating libraries of compounds for screening as potential drug candidates, such as Mnk inhibitors. nih.gov

Late-Stage Functionalization: Developing methods to introduce the alkynoate moiety into complex molecules at a late stage of the synthesis, allowing for rapid diversification of drug leads.

Biomimetic Synthesis: Designing cascade reactions that mimic biosynthetic pathways, allowing for the efficient and stereoselective construction of natural product skeletons.

| Drug / Scaffold | Related Starting Material | Therapeutic Area |

| Gefitinib | Methyl 3-hydroxy-4-methoxybenzoate | Anticancer mdpi.comnih.gov |

| Bosutinib | 3-Methoxy-4-hydroxybenzoic acid | Anticancer (CML) mdpi.com |

| Mnk Inhibitors | 6-hydroxy-4-methoxy-3-methylbenzofuran | Anticancer nih.gov |

| Fenofibrate Metabolite | 2-methylpropanoic acid derivatives | Anti-hyperlipidemic nih.gov |

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages in terms of safety, reproducibility, and scalability over traditional batch processing. nih.gov The application of flow chemistry to alkyne reactions is a rapidly growing area of interest. amt.uk The precise control over reaction parameters such as temperature, pressure, and residence time is particularly beneficial for managing highly exothermic or fast reactions involving energetic intermediates. researchgate.net

Future integration of this compound chemistry with these technologies will involve:

Miniaturized Reactors: Using microreactors to safely handle potentially hazardous reagents or intermediates generated during alkyne functionalization, such as in ozonolysis or reactions involving diazomethane. nih.govresearchgate.net

Automated Optimization: Coupling flow reactors with automated systems and machine learning algorithms to rapidly screen reaction conditions and identify optimal parameters for yield and selectivity. vapourtec.com

Telescoped Synthesis: Designing multi-step synthetic sequences in a continuous flow setup, where the output of one reactor is fed directly into the next. This "telescoping" of reactions minimizes manual handling and purification steps, streamlining the synthesis of complex molecules. vapourtec.com

Synergistic Application of Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Insights

A profound understanding of reaction mechanisms is essential for the rational design of new catalysts and synthetic methods. princeton.edu The synergy between experimental techniques and computational chemistry provides unparalleled insight into the intricate details of reaction pathways involving alkynoates. nih.gov

Density Functional Theory (DFT) calculations have become a powerful tool for mapping potential energy surfaces, identifying transition states, and explaining the origins of regio- and stereoselectivity. imist.mamdpi.com These theoretical predictions can then be validated through advanced spectroscopic methods, such as in-situ IR and NMR spectroscopy, and detailed kinetic analysis. nih.gov

Future directions in this synergistic approach include:

Predictive Catalyst Design: Using computational models to design new ligands and catalysts with enhanced activity and selectivity for specific alkyne functionalizations before attempting their synthesis in the lab.

Elucidating Complex Cascades: Combining computational studies with experimental data to unravel the mechanisms of multi-step cascade reactions, identifying key intermediates and understanding how reaction conditions influence the product outcome. nih.gov

Frontier Molecular Orbital (FMO) Analysis: Applying FMO theory to understand the reactivity of alkynoates and their reaction partners, predicting how substituents on the alkyne will influence its electronic properties and reaction pathways. researchgate.netnih.gov

| Technique | Application | Insight Gained |

| Density Functional Theory (DFT) | Reaction Mechanism Mapping | Elucidation of transition states, reaction energetics, and stereoselectivity. imist.mamdpi.com |

| In-situ Spectroscopy (IR, NMR) | Real-time Reaction Monitoring | Identification of transient intermediates and kinetic profiling. |

| Kinetic Studies | Rate Law Determination | Understanding the influence of reactant concentrations on reaction rates. nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | Reactivity Prediction | Insight into chemical reactivity, polarizability, and hardness/softness of molecules. researchgate.net |

Q & A

Q. What are the optimal synthetic routes for Methyl 4-hydroxy-4-methoxybut-2-ynoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via alkynylation of methyl glyoxylate followed by methoxylation. Key variables include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios of reagents like alkynyl Grignard or organozinc reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to polar functional groups. Monitoring reaction progress with TLC and adjusting catalyst loading (e.g., Cu(I) for alkyne activation) can improve yields .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Use and NMR to confirm the presence of the methoxy group (~δ 3.3–3.5 ppm) and hydroxyl proton (broad signal at δ 1.5–5.0 ppm, exchangeable with DO).

- IR : Detect O-H stretching (~3200–3600 cm) and ester carbonyl (~1720 cm).

- HPLC-MS : Employ reverse-phase C18 columns with UV detection (210–260 nm) and ESI-MS for molecular ion verification (expected [M+H] ~157 m/z) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : The compound’s ester and hydroxyl groups make it prone to hydrolysis. Store under inert atmosphere (N/Ar) at –20°C in anhydrous solvents (e.g., THF or DCM). Monitor degradation via periodic NMR to detect ester hydrolysis (appearance of carboxylic acid protons) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Use density functional theory (B3LYP/6-31G*) to model frontier molecular orbitals (HOMO-LUMO gaps) and predict regioselectivity in reactions like Huisgen cycloaddition. Compare computed activation energies for [3+2] vs. [2+4] pathways. Validate with experimental kinetics (e.g., monitoring reaction progress via NMR) .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer :

- Replicate experiments : Ensure identical conditions (solvent, temperature, concentration) to isolate variables.

- Cross-validate techniques : Combine NOESY (to confirm spatial proximity of substituents) with high-resolution MS for unambiguous structural assignment.

- Review solvent effects : Polar solvents may shift NMR peaks; use DMSO-d vs. CDCl to assess hydrogen bonding .

Q. How does the steric and electronic environment of this compound influence its role as a building block in heterocyclic synthesis?

- Methodological Answer : Design kinetic studies to compare reactivity in Sonogashira coupling vs. Michael addition. Use Hammett plots to correlate substituent effects (σ values of methoxy vs. hydroxy groups) with reaction rates. Synthesize analogs (e.g., replacing methoxy with ethoxy) and analyze product distributions via GC-MS .

Experimental Design & Data Analysis

Q. How to design a kinetic study to evaluate the acid-catalyzed hydrolysis of this compound?

- Methodological Answer :

- Variables : pH (1–5), temperature (25–60°C), and ionic strength.

- Data collection : Use UV-Vis spectroscopy (λ = 260 nm) to track ester bond cleavage.

- Modeling : Apply pseudo-first-order kinetics; calculate activation energy via Arrhenius plots. Include control experiments (e.g., neutral pH) to isolate acid-specific effects .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.